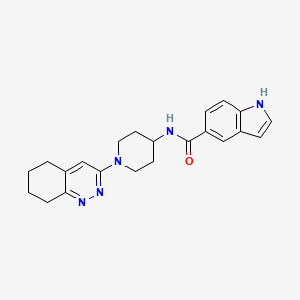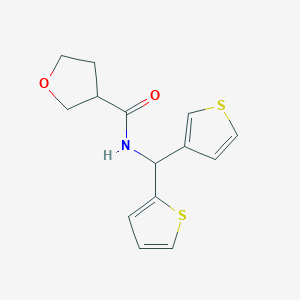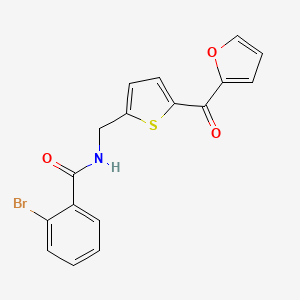
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a furan group, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a thiophene group, another five-membered ring but with four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a benzamide group, a furan group, and a thiophene group, each contributing to the overall structure . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Reactivity
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of furan and thiophene derivatives in synthesizing a variety of heterocyclic compounds. Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and subjected it to further reactions to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was then used in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, showcasing the versatile reactivity of furan derivatives in creating complex molecular structures (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Agents
Furan derivatives have been investigated for their potential as antiprotozoal agents. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines from furan derivatives, showing significant in vitro and in vivo activities against trypanosomal and plasmodial infections, highlighting the potential of furan derivatives in developing new antiprotozoal therapies (Ismail et al., 2004).
Crystal Structure Analysis
The crystal structure of compounds containing furan and thiophene units has been studied to understand their chemical behavior. Sharma et al. (2016) analyzed the crystal structure of a thiophene derivative, revealing insights into its molecular interactions and stability. Such studies are crucial for designing molecules with desired properties (Sharma et al., 2016).
Pharmacological Applications
While excluding specific details on drug use and side effects, it's noteworthy that the structural motifs found in 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide derivatives have been explored for their pharmacological potential. For example, studies on similar compounds have indicated activities against various bacterial strains, suggesting the importance of these derivatives in developing new antibiotics (Siddiqa et al., 2022).
Future Directions
The future directions for research on “2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide” could include further investigation into its synthesis, structure, and chemical reactions. Additionally, its potential biological activities could be explored, such as its ability to activate HIF via inhibition of FIH-1 . This could lead to the development of new therapeutic agents for conditions associated with hypoxia.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that the compound contains a boron atom, which is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given the compound’s potential involvement in suzuki–miyaura cross-coupling reactions , it may influence pathways involving carbon–carbon bond formation
Result of Action
As a thiophene derivative, it may exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
It’s worth noting that the stability of boronic acids and their esters, which this compound may contain, can be influenced by the presence of water
properties
IUPAC Name |
2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKFNPWEZRIWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

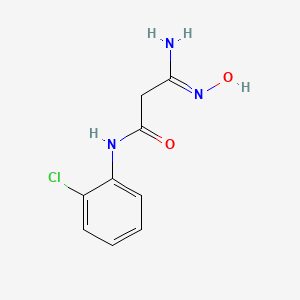
![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804367.png)
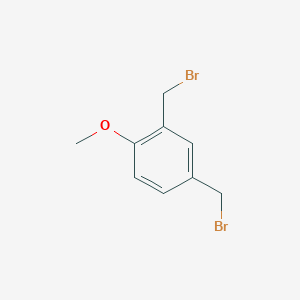

![4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2804370.png)

![Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate](/img/structure/B2804374.png)
